molecular formula C11H22O4 B13917070 Ethyl 2-((7-hydroxyheptyl)oxy)acetate

Ethyl 2-((7-hydroxyheptyl)oxy)acetate

Cat. No.: B13917070
M. Wt: 218.29 g/mol
InChI Key: SUHHPKLXTUNWAH-UHFFFAOYSA-N
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Description

Ethyl 2-((7-hydroxyheptyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-hydroxyheptyl)oxy)acetate typically involves the esterification of 7-hydroxyheptanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-hydroxyheptyl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major products can include 7-oxoheptyl acetate or 7-formylheptyl acetate.

    Reduction: The major product is 7-hydroxyheptyl alcohol.

    Substitution: The products can vary depending on the nucleophile used, such as 7-aminoheptyl acetate.

Scientific Research Applications

Ethyl 2-((7-hydroxyheptyl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-((7-hydroxyheptyl)oxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar structure but lacks the hydroxyl group.

    Methyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a methyl group instead of an ethyl group.

    Propyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of the hydroxyl group on the heptyl chain, which imparts different chemical reactivity and potential biological activity compared to other esters. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(7-hydroxyheptoxy)acetate

InChI

InChI=1S/C11H22O4/c1-2-15-11(13)10-14-9-7-5-3-4-6-8-12/h12H,2-10H2,1H3

InChI Key

SUHHPKLXTUNWAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCCCO

Origin of Product

United States

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